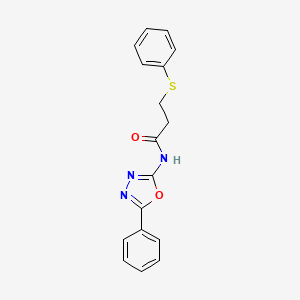![molecular formula C15H15NO4S B2625953 [(2-Methoxyphenyl)carbamoyl]methyl 5-methylthiophene-2-carboxylate CAS No. 876536-16-2](/img/structure/B2625953.png)
[(2-Methoxyphenyl)carbamoyl]methyl 5-methylthiophene-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(2-Methoxyphenyl)carbamoyl]methyl 5-methylthiophene-2-carboxylate, commonly known as MTCMTC, is a chemical compound that has gained significant attention in the field of scientific research. MTCMTC is a member of the thiophene family, which has a wide range of applications in the field of medicinal chemistry. The compound has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied.
Applications De Recherche Scientifique
Synthesis and Evaluation in Anti-Cancer Studies
A significant application of [(2-Methoxyphenyl)carbamoyl]methyl 5-methylthiophene-2-carboxylate derivatives is in anti-cancer research. Novel thiophene and benzothiophene derivatives, including compounds similar to this compound, have been synthesized and evaluated as anti-cancer agents. For example, ethyl 5-amino-4-((4-methoxyphenyl)carbonyl)-3-methylthiophene-2-carboxylate showed promising activity against tumor cell lines such as MCF-7 (breast adenocarcinoma), NCI-H460 (non-small cell lung cancer), and SF-268 (CNS cancer) (Mohareb et al., 2016).
Radiolabeling and Biodistribution Studies
Another application is in radiolabeling for drug development. Methyl 2-(methoxycarbonyl)-2-(methylamino) bicyclo[2.1.1]-hexane-5-carboxylate, a compound structurally related to the query compound, has been developed as a potential neuroprotective drug. It was radiolabeled and studied using Positron Emission Tomography (PET) to analyze its accumulation in cortical brain areas, indicating its potential in neurological studies (Yu et al., 2003).
Application in Dye Synthesis
Compounds similar to this compound are also used in the synthesis of dyes. For instance, novel thiophene-based bis-heterocyclic monoazo dyes have been synthesized and characterized, demonstrating applications in materials science (Karcı & Karcı, 2012).
Antibacterial Activity
There is evidence of antibacterial activity in related compounds. For example, 5,6-Dimethoxynaphthalene-2-carboxylic acid, structurally similar to the query compound, was synthesized and found to have in vitro antibacterial activity against pathogenic bacteria, suggesting potential applications in the development of new antibacterial agents (Göksu & Uğuz, 2005).
Tumor Cell Selectivity and Anti-Proliferative Activity
Research has also focused on the tumor-selective and anti-proliferative properties of thiophene derivatives. 5-(2-(4-Methoxyphenyl)ethyl)-2-amino-3-methylcarboxylate thiophene, for instance, has shown pronounced anti-proliferative activity and selectivity for specific tumor cell types like leukemia/lymphoma, indicating potential in targeted cancer therapies (Thomas et al., 2017).
Mécanisme D'action
Target of Action
The compound “[(2-Methoxyphenyl)carbamoyl]methyl 5-methylthiophene-2-carboxylate” is a complex organic molecule that contains a thiophene ring. Thiophene derivatives have been shown to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Biochemical Pathways
Thiophene derivatives can affect a wide range of biochemical pathways due to their diverse pharmacological properties .
Result of Action
Based on the known effects of thiophene derivatives, it could potentially have a range of effects depending on its specific targets .
Propriétés
IUPAC Name |
[2-(2-methoxyanilino)-2-oxoethyl] 5-methylthiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO4S/c1-10-7-8-13(21-10)15(18)20-9-14(17)16-11-5-3-4-6-12(11)19-2/h3-8H,9H2,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDWUWSGDRUSFTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C(=O)OCC(=O)NC2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Dimethyl 5,5-dicyano-2-hydroxy-6-[4-(methylsulfanyl)phenyl]-4-[4-(trifluoromethyl)phenyl]-1-cyclohexene-1,3-dicarboxylate](/img/structure/B2625872.png)
![4-[3-(4-Isopropylphenyl)acryloyl]phenyl octanoate](/img/structure/B2625873.png)
![7-(4-chlorophenyl)-2-(3,4-dihydroisoquinolin-2(1H)-yl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2625874.png)
![3-(3-hydroxypropyl)-1,7-dimethyl-8-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2625877.png)
![1-(4-Fluoro-3-methylphenyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B2625880.png)
![3-(4-fluorophenyl)-2-({[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2625881.png)
![2-(2-Fluorophenoxy)-N-[[4-(furan-3-yl)thiophen-2-yl]methyl]acetamide](/img/structure/B2625884.png)
![N-(2,6-Dimethylphenyl)-2-{[7-methyl-2-(4-methylphenyl)-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}acetamide](/img/structure/B2625886.png)


![2-[3-(benzenesulfonyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2H-1,3-benzodioxol-5-yl)acetamide](/img/structure/B2625890.png)

